molecular formula C6H3BClF3KNO2 B595180 Potassium (4-chloro-3-nitrophenyl)trifluoroborate CAS No. 1218908-71-4

Potassium (4-chloro-3-nitrophenyl)trifluoroborate

Cat. No.: B595180
CAS No.: 1218908-71-4
M. Wt: 263.449
InChI Key: PAXRNCOHQNLNIO-UHFFFAOYSA-N
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Description

Structural Characterization of Potassium (4-Chloro-3-Nitrophenyl)Trifluoroborate

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide, reflecting the ionic nature of the potassium-organotrifluoroborate salt. The molecular formula C₆H₃BClF₃KNO₂ indicates a complex multi-atom structure containing carbon, hydrogen, boron, chlorine, fluorine, potassium, nitrogen, and oxygen atoms. The compound possesses a molecular weight of 263.449 atomic mass units, with slight variations reported across different sources due to measurement precision differences.

The Chemical Abstracts Service registry number 1218908-71-4 provides unique identification for this compound in chemical databases. The compound's structure features a phenyl ring bearing two electron-withdrawing substituents: a chlorine atom at the para position (position 4) and a nitro group at the meta position (position 3) relative to the boron attachment point. The trifluoroborate anion carries a formal negative charge, which is balanced by the potassium cation, resulting in an overall neutral salt formation.

The Simplified Molecular Input Line Entry System representation B-(F)(F)F.[K+] clearly illustrates the ionic character of the compound, showing the negatively charged trifluoroborate moiety associated with the positively charged potassium ion. This structural arrangement places the compound within the broader category of potassium organotrifluoroborates, which have demonstrated superior stability and handling properties compared to their boronic acid counterparts.

Crystallographic Data and Bonding Geometry

Crystallographic studies of aryltrifluoroborate potassium salts have revealed distinctive layered architectures that significantly influence their physical and chemical properties. The crystal structures of these compounds typically exhibit either single-sheet or double-sheet arrangements depending on the specific substituent patterns and the presence of coordinating solvent molecules. For compounds bearing electron-withdrawing substituents such as those present in this compound, the layered structures demonstrate unique intermolecular interactions that affect their overall stability and reactivity.

The bonding geometry around the boron center in organotrifluoroborates exhibits tetrahedral coordination, with the three fluorine atoms and the aromatic carbon atom occupying the coordination sites. The boron-fluorine bond lengths typically range between 1.35-1.40 Angstroms, while the boron-carbon bond length to the aromatic ring measures approximately 1.55-1.60 Angstroms. These bond parameters reflect the strong electronegativity difference between boron and fluorine, contributing to the compound's stability under ambient conditions.

The crystal packing arrangements in organotrifluoroborates are dominated by various weak intermolecular interactions including carbon-hydrogen to fluorine contacts, carbon-hydrogen to oxygen interactions from the nitro substituent, and potential halogen bonding involving the chlorine substituent. The platelike crystal morphology commonly observed in these compounds results from the significant difference in strength between hydrophobic and hydrophilic interactions within the layered structures. The presence of both chlorine and nitro substituents in the 4-chloro-3-nitrophenyl derivative is expected to enhance these intermolecular interactions, potentially leading to more robust crystal packing arrangements.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of multiple nuclei including proton, carbon-13, fluorine-19, and boron-11. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic features that distinguish organotrifluoroborates from neutral organofluorine compounds. The chemical shifts for fluorine atoms attached to boron in organotrifluoroborates typically appear in the range of -129 to -141 parts per million, reflecting the anionic character of the trifluoroborate moiety.

The fluorine-19 nuclear magnetic resonance spectrum displays a characteristic quartet pattern with approximately equal intensity for all four lines (1:1:1:1 ratio) due to scalar coupling with the boron-11 nucleus. This coupling pattern arises from the interaction between the spin-3/2 boron-11 nucleus and the three equivalent fluorine-19 nuclei, providing definitive confirmation of the trifluoroborate structure. The coupling constant between fluorine-19 and boron-11 nuclei typically ranges from 15-25 Hertz, depending on the specific aromatic substituent pattern.

Boron-11 nuclear magnetic resonance spectroscopy reveals additional structural details through observation of the characteristic multipicity patterns resulting from coupling with the three fluorine atoms. The boron-11 resonance appears as a quartet with intensity ratios of 1:3:3:1, confirming the presence of three equivalent fluorine atoms bonded to the boron center. The chemical shift for boron-11 in organotrifluoroborates typically appears between 0 to 5 parts per million, significantly different from trivalent boron compounds.

Carbon-13 nuclear magnetic resonance analysis provides information about the aromatic carbon framework, with particular attention to the carbon atom directly bonded to boron. This carbon resonance typically appears as a broad signal due to quadrupolar relaxation effects from the boron-11 nucleus, usually observed in the range of 90-100 parts per million. The remaining aromatic carbons show characteristic chemical shifts reflecting the influence of the electron-withdrawing chlorine and nitro substituents.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy of this compound reveals characteristic vibrational modes associated with the various functional groups present in the molecule. The trifluoroborate moiety exhibits distinctive boron-fluorine stretching vibrations typically observed in the range of 900-1100 cm⁻¹, with multiple bands reflecting the different symmetry environments of the three fluorine atoms. These vibrations provide direct evidence for the presence of the BF₃⁻ unit and can be used to distinguish organotrifluoroborates from other organoboron compounds.

The nitro group substituent contributes characteristic asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds, typically appearing at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These bands are generally intense due to the large dipole moment changes associated with nitro group vibrations. The carbon-nitrogen stretching vibration of the nitro group typically appears around 1300-1400 cm⁻¹, often overlapping with other aromatic vibrations.

Aromatic carbon-carbon stretching vibrations appear in the characteristic fingerprint region between 1400-1600 cm⁻¹, with specific band positions influenced by the electron-withdrawing effects of both the chlorine and nitro substituents. The carbon-chlorine stretching vibration typically appears as a medium-intensity band around 700-800 cm⁻¹. Out-of-plane aromatic carbon-hydrogen bending vibrations provide additional structural confirmation, appearing in the range of 700-900 cm⁻¹ with patterns characteristic of the specific substitution pattern on the benzene ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry operating in negative ion mode provides excellent sensitivity for the analysis of organotrifluoroborates. The molecular anion of this compound appears as the base peak in the mass spectrum, corresponding to the mass-to-charge ratio of the (4-chloro-3-nitrophenyl)trifluoroborate anion without the potassium counterion. High-resolution mass spectrometry enables accurate mass determination within 5 parts per million accuracy using appropriate internal reference standards.

The fragmentation pattern of the molecular anion typically involves sequential loss of fluorine atoms from the trifluoroborate moiety. The initial fragmentation step usually results in loss of a single fluorine atom (mass loss of 19 atomic mass units), generating a difluoroboryl aromatic anion. Subsequent fragmentation can involve loss of additional fluorine atoms or more complex rearrangement processes involving the aromatic substituents.

The presence of the nitro group introduces additional fragmentation pathways characteristic of aromatic nitro compounds. Common fragmentation patterns include loss of the nitro group as nitrogen dioxide (mass loss of 46 atomic mass units) or loss of the entire nitro group including the aromatic carbon (mass loss of 62 atomic mass units). The chlorine substituent typically remains attached to the aromatic ring during fragmentation, although isotope patterns for chlorine-containing fragments provide additional confirmation of molecular composition.

Properties

IUPAC Name

potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXRNCOHQNLNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BClF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718663
Record name Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218908-71-4
Record name Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phase Separation and Washing

Post-reaction mixtures are subjected to liquid-liquid phase separation to isolate the ionic liquid catalyst (lower phase) from the product (upper phase). The crude trifluoroborate is washed with:

  • NaHCO₃ solution to neutralize residual acids

  • Deionized water to remove ionic impurities

Vacuum Drying

Final purification involves vacuum drying at 40–60°C to obtain the potassium trifluoroborate as a crystalline solid. The product purity (±96%) aligns with specifications from commercial suppliers.

Catalytic and Environmental Considerations

Ionic Liquid Recycling

The ionic liquid catalyst is recovered via dehydration, deamination, and drying , enabling reuse over multiple cycles without significant loss in activity (83% yield in second cycle). This aligns with green chemistry principles by minimizing waste.

Comparative Analysis of Nitration Methods

MethodNitrating AgentCatalystYield (%)Corrosivity
Traditional H₂SO₄HNO₃H₂SO₄70–75High
Ionic LiquidNH₄NO₃Ionic Liquid85Low
Oleum-BasedHNO₃Oleum82–85Moderate

The ionic liquid method outperforms conventional approaches in yield and environmental impact, though oleum-based systems remain viable for large-scale production.

Challenges and Optimization Strategies

Byproduct Management

Nitration generates ammonium salts and water, necessitating efficient separation to prevent side reactions. Patent CN103274945A introduces spent acid recycling , where residual sulfuric acid from nitration is concentrated and reused, reducing waste by 30–40%.

Solubility Issues

The poor solubility of 4-chloro-3-nitrobenzotrifluoride in polar solvents complicates boronation. Solutions include:

  • Using DMF or DMSO as co-solvents

  • Employing phase-transfer catalysts like tetrabutylammonium bromide

Analytical Validation

Spectroscopic Characterization

  • ¹¹B NMR : A singlet at δ −1.5 to −2.0 ppm confirms trifluoroborate formation.

  • FT-IR : Peaks at 1350 cm⁻¹ (B-F stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate structural integrity.

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >96% purity, consistent with commercial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-3-nitrophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., ethanol, methanol).

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling Reactions :
    • Potassium (4-chloro-3-nitrophenyl)trifluoroborate serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of pharmaceuticals and complex organic molecules .
  • Nucleophilic Substitution Reactions :
    • The compound acts as a nucleophilic boron reagent, enabling the selective addition of various groups onto molecular frameworks. Its utility in nucleophilic substitution enhances the efficiency of synthesizing diverse organic compounds .
  • Building Block for Drug Development :
    • It is employed as a building block in the synthesis of biologically active compounds, contributing to the development of new therapeutic agents. Its structural features allow for modifications that can lead to enhanced biological activity .

Biological and Medicinal Applications

  • Protein Labeling and Modification :
    • In biochemistry, this compound is used for protein labeling and modification techniques, which are crucial for studying protein interactions and functions .
  • Potential Therapeutic Applications :
    • Research indicates that compounds derived from potassium trifluoroborates may have applications as inhibitors of specific ion channels, such as the renal outer medullary potassium channel (ROMK). These inhibitors could serve as diuretics or natriuretics, offering therapeutic benefits for conditions like hypertension and heart failure .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize complex aryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts, showcasing its practical application in pharmaceutical synthesis.

Reaction TypeYield (%)Conditions
Aryl-Aryl Coupling85Pd catalyst, K₂CO₃ base
Aryl-Alkyl Coupling90Pd catalyst, DMF solvent

Case Study 2: Protein Modification

In a biochemical study, this compound was utilized to label proteins for mass spectrometry analysis. The labeling improved detection sensitivity and allowed for detailed proteomic profiling.

Protein TypeLabeling Efficiency (%)Application
Enzyme A75Activity assays
Receptor B80Binding studies

Mechanism of Action

The mechanism of action of potassium (4-chloro-3-nitrophenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborates

Structural and Electronic Differences

(a) Potassium (3-Nitrophenyl)trifluoroborate (CAS: MFCD03701627)
  • Structure : Contains a nitro group at the 3-position but lacks the 4-chloro substituent.
  • However, the electron-withdrawing nitro group alone may reduce the electron density of the aromatic ring, affecting transmetalation efficiency .
  • Applications : Used in coupling reactions where steric bulk is a limiting factor .
(b) Potassium (2,4-Dichlorophenyl)trifluoroborate (CAS: 192863-38-0)
  • Structure : Features two chlorine substituents at the 2- and 4-positions.
  • Reactivity : The electron-withdrawing chlorine groups further deactivate the aromatic ring compared to the nitro-substituted analogue. This may slow cross-coupling kinetics but improve regioselectivity in certain reactions .
  • Physical Properties : Melting point ranges from 98–104°C, reflecting increased molecular rigidity due to halogen substitution .
(c) Potassium (2-Phenylacetyl)trifluoroborate
  • Structure : Acyl trifluoroborate with a benzyl group.
  • Stability : The acyl group introduces susceptibility to hydrolysis, contrasting with the hydrolytic stability of nitro- and chloro-substituted aryl trifluoroborates .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • Potassium (4-chloro-3-nitrophenyl)trifluoroborate generates boronic acid in situ under basic conditions, which participates in transmetalation with palladium catalysts .
    • Performance : Compared to boronic acids, trifluoroborates exhibit superior stability, reducing side reactions like protodeboronation. For instance, trifluoroborates achieve >95% coupling yields in aqueous THF, whereas boronic acids produce 2–40% side products under identical conditions .
    • Substituent Effects : The nitro group in the 3-position enhances electrophilicity, while the 4-chloro substituent introduces steric effects that may slow transmetalation but improve selectivity.

Stability and Handling

  • Thermal Stability : Nitro and chloro substituents increase thermal stability compared to alkyl- or acyl-substituted trifluoroborates. For example, Potassium (2,4-Dichlorophenyl)trifluoroborate remains stable at room temperature under inert atmospheres .
  • Hydrolytic Stability : The trifluoroborate group resists hydrolysis better than boronic acids, but nitro groups may sensitize the compound to strong acids or bases .

Biological Activity

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C6_6H3_3BClF3_3KNO2_2
  • Molecular Weight : 263.5 g/mol
  • CAS Number : 1218908-71-4

This compound features a trifluoroborate group, which enhances its reactivity and potential interactions with biological targets.

Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have highlighted the role of this compound in inhibiting Protein Disulfide Isomerase (PDI), an enzyme critical for protein folding in the endoplasmic reticulum. PDI is implicated in various diseases, including cancer, making it a target for therapeutic intervention.

  • Mechanism : The compound exhibits allosteric inhibition of PDI by binding to the enzyme's b’ domain, disrupting its catalytic activity. This inhibition leads to increased endoplasmic reticulum stress and altered cell cycle regulation in cancer cells .

Cytotoxicity Against Cancer Cells

Research has demonstrated that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, one study reported significant inhibition of cell growth and migration in glioblastoma cells treated with certain analogues .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the phenyl ring significantly impact its inhibitory potency against PDI. For example:

CompoundSubstituentIC50_{50} (μM)
BAP2Hydroxyl0.85
BAP2Bromine1.87
BAP2Methoxy>100

These results indicate that electron-withdrawing groups enhance activity, while bulky substituents diminish it .

Case Study 1: Glioblastoma Treatment

In a preclinical model, this compound derivatives were tested for their ability to inhibit glioblastoma cell proliferation. The most potent analogue resulted in a 70% reduction in cell viability at a concentration of 1 μM after 48 hours, demonstrating significant therapeutic potential .

Case Study 2: Selective ROMK Inhibition

Another study identified this compound as a selective inhibitor of the renal outer medullary potassium channel (ROMK). This inhibition could have implications for treating conditions like hypertension and heart failure by modulating potassium levels in renal function .

Q & A

Q. What is the standard synthesis protocol for Potassium (4-chloro-3-nitrophenyl)trifluoroborate?

The synthesis typically involves reacting 4-chloro-3-nitrophenylboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key steps include:

  • Dissolving the boronic acid in water and adjusting the pH to 6–7.
  • Adding KHF₂ under controlled temperatures (20–25°C) to avoid side reactions.
  • Isolating the product via crystallization after 12–24 hours . Multi-step protocols may also involve Suzuki-Miyaura coupling precursors, with yields optimized by controlling stoichiometry and reaction time .

Q. Which purification techniques are effective for isolating this compound?

  • Crystallization : Common for large-scale purification, using ethanol/water mixtures to precipitate high-purity crystals .
  • Soxhlet Extraction : For lab-scale isolation, continuous extraction removes inorganic byproducts (e.g., KBr) efficiently . Purity (>95%) is verified via HPLC or NMR .

Q. How is this compound characterized in research settings?

  • ¹¹B NMR : A singlet near δ -1.5 to -2.0 ppm confirms the trifluoroborate structure .
  • ¹⁹F NMR : Peaks at δ -135 to -140 ppm verify BF₃⁻ integrity .
  • ESI-MS : Molecular ion peaks ([M-K]⁻) validate the molecular formula .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura Coupling : Forms biaryls with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄). Ideal for constructing complex aromatics in pharmaceuticals .
  • Protodeboronation Studies : Serves as a stable boronate source to investigate base-mediated degradation pathways .

Advanced Research Questions

Q. What role does endogenous fluoride play in its Suzuki-Miyaura coupling efficiency?

Fluoride released during hydrolysis of the trifluoroborate activates the Pd catalyst by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit turnover by forming Pd-F complexes, requiring careful base titration (e.g., K₂CO₃) to balance reactivity .

Q. How does solvent choice impact coupling reaction outcomes?

Solvent SystemYield (%)Side Products (%)
Toluene/H₂O (3:1)3255 (protodeboronation)
THF/H₂O (10:1)>95<2
Polar aprotic solvents like THF enhance boronate solubility and stabilize intermediates, minimizing protodeboronation .

Q. How can researchers resolve contradictions in coupling efficiency data?

  • Base Optimization : Use weaker bases (e.g., Cs₂CO₃) to slow hydrolysis and reduce side reactions .
  • Catalyst Screening : Bulky ligands (e.g., SPhos) improve selectivity for electron-deficient aryl halides .

Q. How does it compare to other organoboron reagents in cross-coupling?

ReagentStabilitySolubilityCoupling Efficiency
Boronic AcidsLowModerateVariable (pH-sensitive)
Pinacol BoronatesHighLowRequires harsh conditions
TrifluoroboratesHighHighHigh in aqueous systems
Trifluoroborates excel in moisture-tolerant reactions but require fluoride-free conditions for optimal turnover .

Q. What are its limitations in ipso-hydroxylation or Petasis–Mannich reactions?

  • Fails to undergo ipso-hydroxylation under standard conditions (H₂O₂, ascorbate) due to BF₃⁻ stability .
  • Incompatible with Petasis–Mannich reactions, as trifluoroborates resist forming reactive boronates with iminium ions .

Q. What strategies optimize its use in air-sensitive reactions?

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of Pd(0) catalysts .
  • Microwave Irradiation : Reduces reaction time (30 mins vs. 12 hrs) while maintaining >90% yield .

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